![molecular formula C11H10N4O B2552628 1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-on CAS No. 1342643-17-7](/img/structure/B2552628.png)

1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

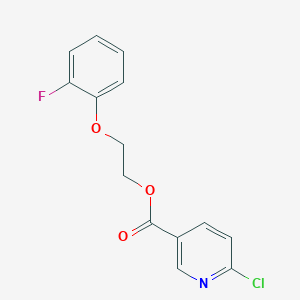

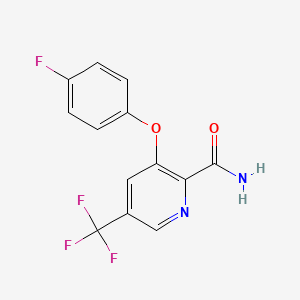

The compound "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one" is a chemical entity that appears to be related to the family of α-diketones, which are characterized by having two keto groups (C=O) on adjacent carbon atoms. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves multicomponent reactions and can sometimes be performed without the need for a catalyst. For example, a catalyst-free synthesis method in an aqueous ethanol medium is reported for the creation of pyrimidine-dione derivatives, which could potentially be adapted for the synthesis of "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one" . The synthesis process benefits from green chemistry principles, such as avoiding heavy metals and minimizing waste .

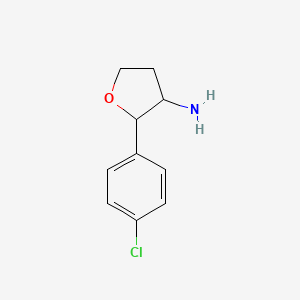

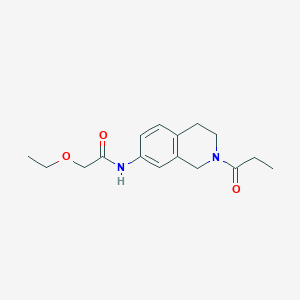

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one" has been studied using techniques like X-ray crystallography and Density Functional Theory (DFT). These studies can reveal the arrangement of atoms within the molecule and the nature of its bonding interactions. For instance, the crystal and molecular structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was determined as a side product during synthesis, which could provide insights into the structural characteristics of the compound .

Chemical Reactions Analysis

The chemical behavior of α-diketones, which are structurally related to "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one," includes interesting fragmentation patterns when ionized. For example, the decarbonylation of α-diketones under mass spectrometry conditions leads to the loss of CO groups and the formation of various ionized fragments . This information could be relevant when considering the reactivity and potential transformations of "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one."

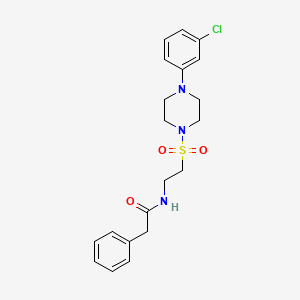

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the presence of hydrogen bonds in co-crystals can affect their melting points, solubility, and stability. The crystal structures of co-crystals involving pyridyl ethane and alkoxybenzoic acids are stabilized by O—H⋯N hydrogen bonds, which could be a consideration for the physical properties of "1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one" if it forms similar hydrogen-bonded structures .

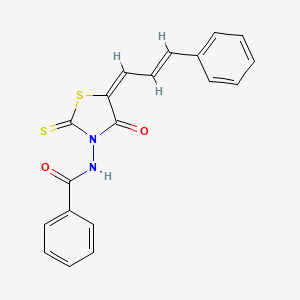

Wissenschaftliche Forschungsanwendungen

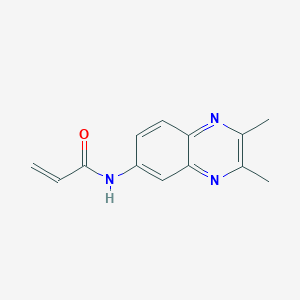

- Antikrebsmittel: Forscher haben Derivate dieser Verbindung auf ihre zytotoxischen Eigenschaften gegenüber menschlichen Krebszellen untersucht .

- Antibakterielle Aktivität: Untersuchungen haben diese Derivate auf antibakterielle Wirkungen gegenüber Standard- und klinischen Stämmen getestet .

Pharmazeutika und Medizinische Chemie

Heterocyclische Synthese

Eigenschaften

IUPAC Name |

1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJQKLUVCLMCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)